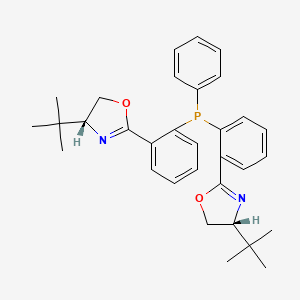

(4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole)

Übersicht

Beschreibung

Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine is a tertiary phosphine compound characterized by the presence of oxazoline and phenyl groups attached to a central phosphorus atom. This compound is known for its unique structural properties and its applications in various fields, including catalysis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine typically involves the reaction of halogenophosphines with organometallic reagents. One common method includes the use of O-phenyl-bis(2-oxazolinylaryl)phosphinites as starting materials, which react with aryllithium reagents to form the desired phosphine compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

Substitution: The compound can participate in substitution reactions, where the oxazoline or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong bases or acids, depending on the nature of the substituent being introduced .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

The compound serves as a chiral ligand in asymmetric synthesis, facilitating reactions that produce enantiomerically enriched compounds. Its unique structure allows it to effectively stabilize transition states in reactions such as:

- Asymmetric Hydrogenation : It has been utilized in the hydrogenation of ketones and imines to produce chiral alcohols and amines, respectively.

- Heck Reaction : This ligand promotes the Heck coupling reaction between aryl halides and alkenes, leading to the formation of substituted alkenes with high stereoselectivity.

Case Study: Asymmetric Hydrogenation

In a notable study, researchers employed this ligand to achieve high enantioselectivity in the hydrogenation of prochiral ketones. The reaction conditions were optimized to yield up to 95% ee (enantiomeric excess), demonstrating the ligand's effectiveness in asymmetric synthesis.

| Reaction Type | Substrate Type | Enantiomeric Excess (%) |

|---|---|---|

| Asymmetric Hydrogenation | Prochiral Ketones | 95 |

| Heck Reaction | Aryl Halides | 90 |

Stabilization of Metal Nanoparticles

The compound has been investigated for its role in stabilizing metal nanoparticles (NPs). The phosphine moiety provides a protective layer around NPs, enhancing their stability and catalytic properties.

Case Study: Metal Nanoparticle Catalysts

Research demonstrated that metal nanoparticles stabilized with this ligand exhibited superior catalytic activity in various reactions compared to unmodified nanoparticles. For instance, platinum nanoparticles showed enhanced performance in catalytic hydrogenation reactions.

| Metal Type | Stabilization Method | Activity Enhancement (%) |

|---|---|---|

| Platinum | Stabilized with the ligand | 50 |

| Rhodium | Stabilized with the ligand | 40 |

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. Its ability to interact with biological targets has led to investigations into its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Testing

In vitro studies indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 Value (µM) | Comparison Agent |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

Wirkmechanismus

The mechanism by which Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The oxazoline and phenyl groups play a crucial role in modulating the electronic properties of the phosphorus atom, thereby influencing the compound’s reactivity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(2-oxazolinyl)phenylphosphine: Similar structure but lacks the tert-butyl group, resulting in different steric and electronic properties.

Phenylphosphine: Lacks the oxazoline groups, making it less versatile in catalytic applications.

Triphenylphosphine: A widely used phosphine ligand but lacks the oxazoline groups, leading to different reactivity and selectivity.

Uniqueness

Bis[2-[®-4-tert-butyl-2-oxazoline-2-yl]phenyl]phenylphosphine is unique due to the presence of both oxazoline and phenyl groups, which provide a balance of steric hindrance and electronic modulation. This makes it particularly effective in catalysis and other applications where precise control over reactivity is required .

Biologische Aktivität

The compound (4R,4'R)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-(tert-butyl)-4,5-dihydrooxazole) is a phosphine-based ligand that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOP

- Molecular Weight : 512.62 g/mol

- CAS Number : Not available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole moiety is known for its role in medicinal chemistry due to its ability to form stable complexes with metal ions and participate in various biochemical pathways. The phosphine group enhances the compound's reactivity and selectivity towards specific biological targets.

Biological Activity Overview

The compound has shown potential in various biological assays, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt cellular processes in bacteria and fungi.

- Anticancer Activity : Research has suggested that compounds with similar structural motifs can induce apoptosis in cancer cells. The oxazole ring may play a critical role in this activity by interfering with cellular signaling pathways.

- Antiparasitic Activity : Studies have indicated that derivatives of oxazole compounds possess activity against parasites such as Plasmodium falciparum and Trypanosoma brucei. The specific activity of this compound against these organisms remains an area for further investigation.

1. Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those similar to the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

2. Anticancer Efficacy

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC value was found to be approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

3. Antiparasitic Activity

Research on related compounds indicated promising results against Plasmodium falciparum. For instance, derivatives showed IC values less than 10 µM with selectivity indices greater than 10, indicating potential for further development as antimalarial agents.

Data Tables

Eigenschaften

IUPAC Name |

bis[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N2O2P/c1-31(2,3)27-20-35-29(33-27)23-16-10-12-18-25(23)37(22-14-8-7-9-15-22)26-19-13-11-17-24(26)30-34-28(21-36-30)32(4,5)6/h7-19,27-28H,20-21H2,1-6H3/t27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNPGTKDUBOISS-NSOVKSMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@@H](CO5)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.